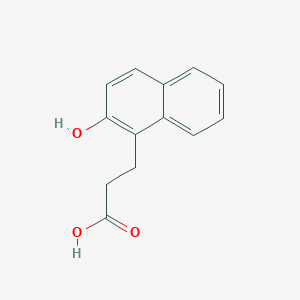
Molybdenum100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum-100 is an isotope of the chemical element molybdenum, which has the atomic number 42. Molybdenum-100 is unique among molybdenum isotopes as it is the only naturally occurring radioisotope, undergoing double beta decay into ruthenium-100 with a half-life of approximately 7.07 × 10^18 years . Molybdenum itself is a transition metal known for its high melting point and strength, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum-100 can be enriched from natural molybdenum through various methods, including gas centrifugation and electromagnetic separation. These methods exploit the slight differences in mass between molybdenum isotopes to achieve enrichment .
Industrial Production Methods
Industrial production of molybdenum-100 often involves the irradiation of molybdenum targets in cyclotrons. For example, molybdenum-100 targets can be used to produce technetium-99m, a widely used medical isotope, through the 100Mo(p,2n)99mTc reaction .
Chemical Reactions Analysis
Types of Reactions
Molybdenum-100, like other molybdenum isotopes, can undergo various chemical reactions, including:
Oxidation: Molybdenum can form oxides such as molybdenum trioxide (MoO3) when exposed to oxygen.
Reduction: Molybdenum oxides can be reduced to metallic molybdenum using reducing agents like hydrogen.
Substitution: Molybdenum can form various halides and other compounds through substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving molybdenum-100 include oxygen for oxidation, hydrogen for reduction, and halogens for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
Major products from these reactions include molybdenum trioxide (MoO3), molybdenum disulfide (MoS2), and various molybdenum halides .
Scientific Research Applications
Molybdenum-100 has several scientific research applications, including:
Nuclear Medicine: Used in the production of technetium-99m, a crucial isotope for diagnostic imaging.
Material Science: Studied for its properties in high-strength alloys and superconductors.
Catalysis: Molybdenum compounds are used as catalysts in various chemical reactions, including hydrodesulfurization.
Biology and Medicine: Investigated for its role in enzyme function and potential therapeutic applications.
Mechanism of Action
Molybdenum-100 exerts its effects primarily through its role in nuclear reactions and as a component of various compounds. In nuclear medicine, molybdenum-100 targets are irradiated to produce technetium-99m, which is used for imaging due to its favorable decay properties . In biological systems, molybdenum is a cofactor for several enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Molybdenum-100 can be compared with other molybdenum isotopes and similar transition metals:
Molybdenum-98: The most abundant molybdenum isotope, stable and commonly used in various applications.
Tungsten: Another transition metal with similar properties but higher density and melting point.
Ruthenium: The decay product of molybdenum-100, used in electronics and catalysis.
Molybdenum-100 is unique due to its radioactivity and specific applications in nuclear medicine, setting it apart from other molybdenum isotopes and similar metals .
Properties
CAS No. |
14392-21-3 |
|---|---|
Molecular Formula |
C20H30Cl2Ti 10* |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



